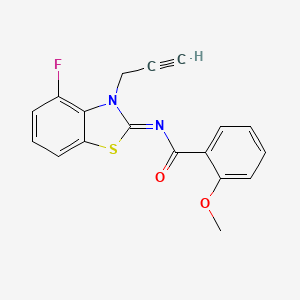

N-(4-氟-3-丙-2-炔基-1,3-苯并噻唑-2-亚烷基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide" is a member of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, a sulfur and nitrogen-containing five-membered ring. The specific structure of the compound suggests potential for interactions with biological targets due to the presence of the fluorine atom and the prop-2-ynyl group, which may confer unique electronic and steric properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves cyclization reactions and the formation of the core heterocyclic structure. For example, the synthesis of related compounds has been reported through various methods, including the oxidation of thioureas and the Jacobsen cyclization of precursor thiobenzanilides . The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies involving the construction of the benzothiazole core followed by the introduction of the substituents at the appropriate positions on the rings.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole core, which can be further substituted with various functional groups. X-ray crystallography is a common technique used to determine the precise molecular geometry of such compounds . The molecular geometry can also be optimized using computational methods such as density functional theory (DFT), which provides insights into the electronic structure and potential reactivity of the molecule .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions, depending on the substituents present on the core structure. The presence of reactive groups such as the prop-2-ynyl in the compound of interest suggests potential for further functionalization through reactions like Sonogashira coupling or click chemistry. Additionally, the fluorine atom can influence the reactivity of the compound, as seen in the synthesis of fluorinated benzothiazoles, which exhibit potent biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as fluorine can affect the compound's acidity, basicity, and overall polarity. The crystal packing and intermolecular interactions, such as hydrogen bonding, can also be analyzed through Hirshfeld surface analysis to understand the solid-state properties of these compounds . Theoretical calculations, including the evaluation of molecular electrostatic potential (MEP) and non-linear optical properties, provide additional insights into the physical properties of the molecule .

科学研究应用

合成与反应性:

- Ghosh 等人(2009 年)描述了 N-甲氧基-N-甲基-(1,3-苯并噻唑-2-磺酰基)氟乙酰胺的合成和反应性,它是一种用于朱利亚烯烃化的试剂。这项研究突出了它在合成 α-氟乙烯基 Weinreb 酰胺和 α-氟烯酮中的应用,展示了它作为有机合成中氟化中间体的多功能性 (Ghosh 等人,2009 年)。

抗菌应用:

- Desai 等人(2013 年)合成了在苯甲酰基中含有氟原子的 5-芳基亚烷基衍生物,其起始于类似的化合物。这些化合物对各种细菌和真菌菌株表现出有希望的抗菌活性,突出了此类氟代苯甲酰胺化合物在开发新的抗菌剂中的潜力 (Desai 等人,2013 年)。

光学和热学性质:

- Prabukanthan 等人(2020 年)对相关的杂环化合物 N-(1,3-苯并噻唑-2-基)-2-甲氧基苯甲酰胺进行了一项研究,重点关注其晶体生长、结构、光学、热学、生物学和非线性光学 (NLO) 性质。这项研究提供了对这类化合物的物理特性及其在材料科学中的潜在应用的见解 (Prabukanthan 等人,2020 年)。

SAR 研究和 G 蛋白偶联受体激动剂:

- Wei 等人(2018 年)探索了 N-[2-(1H-四唑-5-基)苯基]苯甲酰胺衍生物作为 G 蛋白偶联受体-35 (GPR35) 的有效激动剂,表明它们在治疗疼痛、炎症和代谢疾病方面的潜力。这项研究展示了类似苯甲酰胺化合物在药物发现和开发中的适用性 (Wei 等人,2018 年)。

抗肿瘤应用:

- Hutchinson 等人(2001 年)专注于氟化 2-(4-氨基苯基)苯并噻唑的合成和体外生物学特性,该系列在某些人乳腺癌细胞系中显示出有效的细胞毒性。这表明氟化苯并噻唑在癌症研究中的潜在用途 (Hutchinson 等人,2001 年)。

用于医学成像的放射合成:

- Mertens 等人(1994 年)对对 5HT2 受体具有高亲和力的放射性碘化化合物进行了一项研究,展示了氟苯甲酰胺化合物在 γ 发射层析成像和医学成像中的应用 (Mertens 等人,1994 年)。

PET 癌症成像剂:

- Wang 等人(2006 年)致力于合成碳-11 标记的氟化 2-芳基苯并噻唑作为潜在的 PET 癌症成像剂,展示了此类化合物在癌症中成像酪氨酸激酶的作用 (Wang 等人,2006 年)。

属性

IUPAC Name |

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S/c1-3-11-21-16-13(19)8-6-10-15(16)24-18(21)20-17(22)12-7-4-5-9-14(12)23-2/h1,4-10H,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSGCPIFIZFANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3016955.png)

![3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid](/img/structure/B3016958.png)

![7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3016960.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate](/img/structure/B3016969.png)

![2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B3016971.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)

![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016975.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)